Cas no 127610-67-7 (2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI))

2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) structure
127610-67-7 structure
Product Name:2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
CAS-Nr.:127610-67-7
MF:C26H38O5
MW:430.57692861557
CID:211799
Update Time:2024-03-01

2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methyl
    • 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, re
    • 2-Butenoicacid, 3-methyl-,3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, (2R*,4S*,4aS*,4bS*,5R*,8E,12aS*,13aR*)-(+)-
    • 2H-Cyclodeca[4,5]furo[2,3-b]pyran, 2-butenoic acid deriv.
    • PittosporatobirasideB
    • 2-Butenoic acid, 3-methyl-, (2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-yl ester, rel-(+)- (9CI)
    • Inchi: 1S/C26H38O5/c1-14(2)13-20(27)30-25-22-21-19(15(3)4)12-11-16(5)9-8-10-17(6)24(21)31-26(22)29-18(7)23(25)28/h9,13,15,18-19,21-22,24-26H,6,8,10-12H2,1-5,7H3/b16-9+/t18-,19-,21+,22+,24-,25+,26+/m1/s1
    • InChI-Schlüssel: JRRSUVCGCJXBHH-WECYVOSOSA-N
    • Lächelt: C(O[C@@H]1C(=O)[C@@H](C)O[C@@]2([H])O[C@]3([H])C(=C)CCC=C(C)CC[C@H](C(C)C)[C@@]3([H])[C@]21[H])(=O)/C=C(/C)\C |c:17|

Berechnete Eigenschaften

  • Genaue Masse: 272.08309
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 31
  • XLogP3: 5.428

Experimentelle Eigenschaften

  • Dichte: 1.08±0.1 g/cm3(Predicted)
  • Siedepunkt: 527.9±50.0 °C(Predicted)
  • PSA: 52.54
Empfohlene Lieferanten
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.